

Navigating the Research Landscape of Diethyl 3,4-Pyridinedicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl pyridine-3,4-dicarboxylate*

Cat. No.: *B155637*

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A comprehensive technical guide on diethyl 3,4-pyridinedicarboxylate (CAS No. 1678-52-0), a versatile heterocyclic compound, is now available for researchers, scientists, and professionals in drug development. This guide consolidates information on its commercial availability, key synthetic protocols, and its significant role as a precursor in the development of therapeutic agents, particularly ROR γ inhibitors for autoimmune diseases, and its application in polymer chemistry.

Commercial Availability

Diethyl 3,4-pyridinedicarboxylate is commercially available from several chemical suppliers. The compound, also known by its synonym Cinchomeric ester, is typically offered at a purity of 97% or higher. Researchers can source this liquid chemical from major suppliers such as Sigma-Aldrich and Dayang Chem (Hangzhou) Co., Ltd.^[1]

For procurement purposes, the following quantitative data has been compiled from various suppliers:

Supplier	CAS Number	Purity	Physical Form	Additional Notes
Sigma-Aldrich	1678-52-0	97%	Liquid	Also known as Cinchomeric ester.
Dayang Chem (Hangzhou) Co., Ltd.	1678-52-0	97% (typical)	Not specified	A manufactory based in China.
Shandong Mopai Biotechnology Co., LTD	1678-52-0	99%	Not specified	-
P&S Chemicals	1678-52-0	Not specified	Not specified	Provides IUPAC name and other synonyms. [2]

Synthesis and Experimental Protocols

The primary route for the synthesis of diethyl 3,4-pyridinedicarboxylate is through the esterification of 3,4-pyridinedicarboxylic acid. A detailed experimental protocol for this transformation is outlined below.

Protocol 1: Esterification of 3,4-Pyridinedicarboxylic Acid

This protocol describes the synthesis of diethyl 3,4-pyridinedicarboxylate via Fischer esterification.

Materials:

- 3,4-Pyridinedicarboxylic acid
- Ethanol (EtOH)
- Concentrated Sulfuric Acid (H₂SO₄)

- Ethyl acetate
- Ammonium hydroxide (NH₄OH) aqueous solution
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane

Procedure:

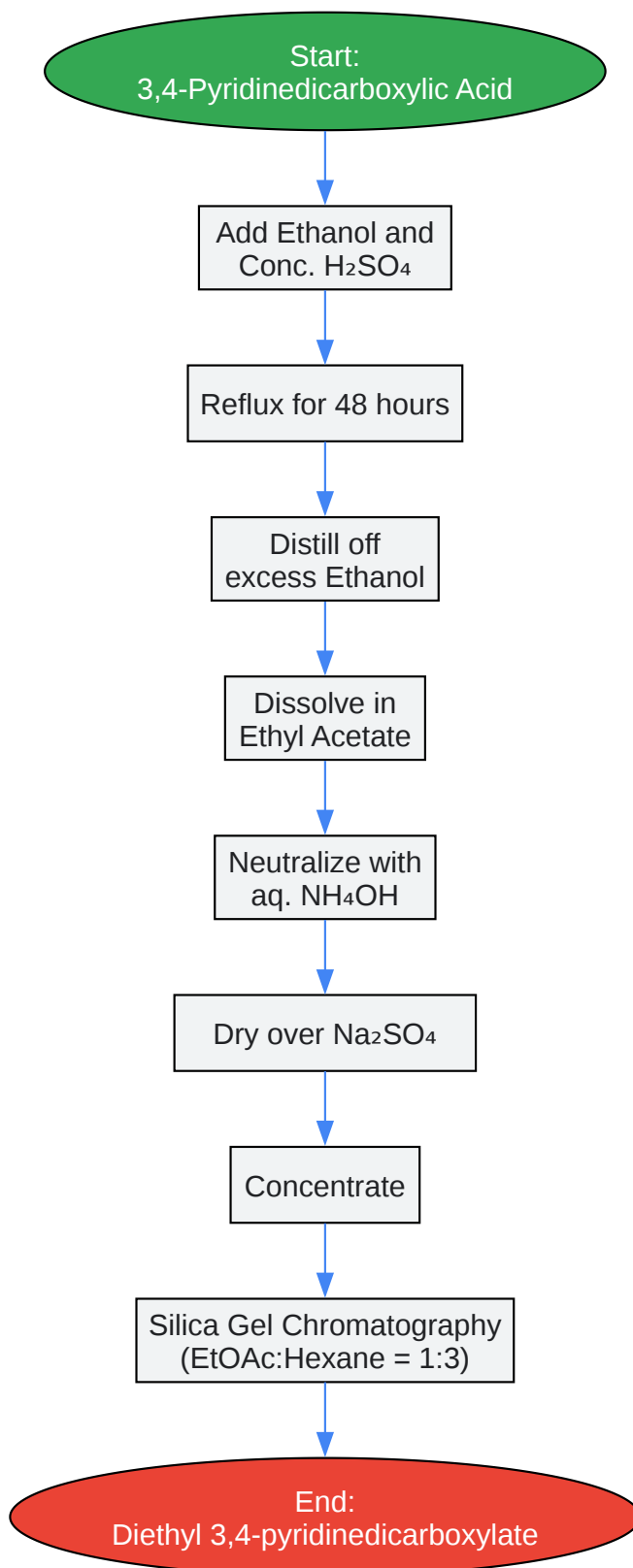
- In a suitable reaction vessel, dissolve 10.0 g (59.8 mmol) of 3,4-pyridinedicarboxylic acid in ethanol.
- Slowly add 12 mL of concentrated sulfuric acid to the ethanol solution.
- Heat the mixture to reflux and maintain for 48 hours.
- After cooling the reaction mixture to room temperature, distill off the excess ethanol.
- Dissolve the resulting oily mixture in ethyl acetate.
- Neutralize the solution with an aqueous solution of ammonium hydroxide.
- Dry the organic layer over sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mobile phase of ethyl acetate:hexane (1:3).[\[3\]](#)

Expected Yield: 9.0 g (67%)[\[3\]](#)

Characterization (¹H NMR):

- (400 MHz, CDCl₃, 298 K): δ 9.04 (s, 1H), 8.79 (d, J_{HH} = 5.2 Hz, 1H), 7.47 (d, J_{HH} = 5.2 Hz, 1H), 4.41 - 4.35 (m, 4H), 1.38 - 1.34 (m, 6H).[\[3\]](#)

Experimental Workflow for Esterification

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A flowchart illustrating the synthesis of diethyl 3,4-pyridinedicarboxylate.

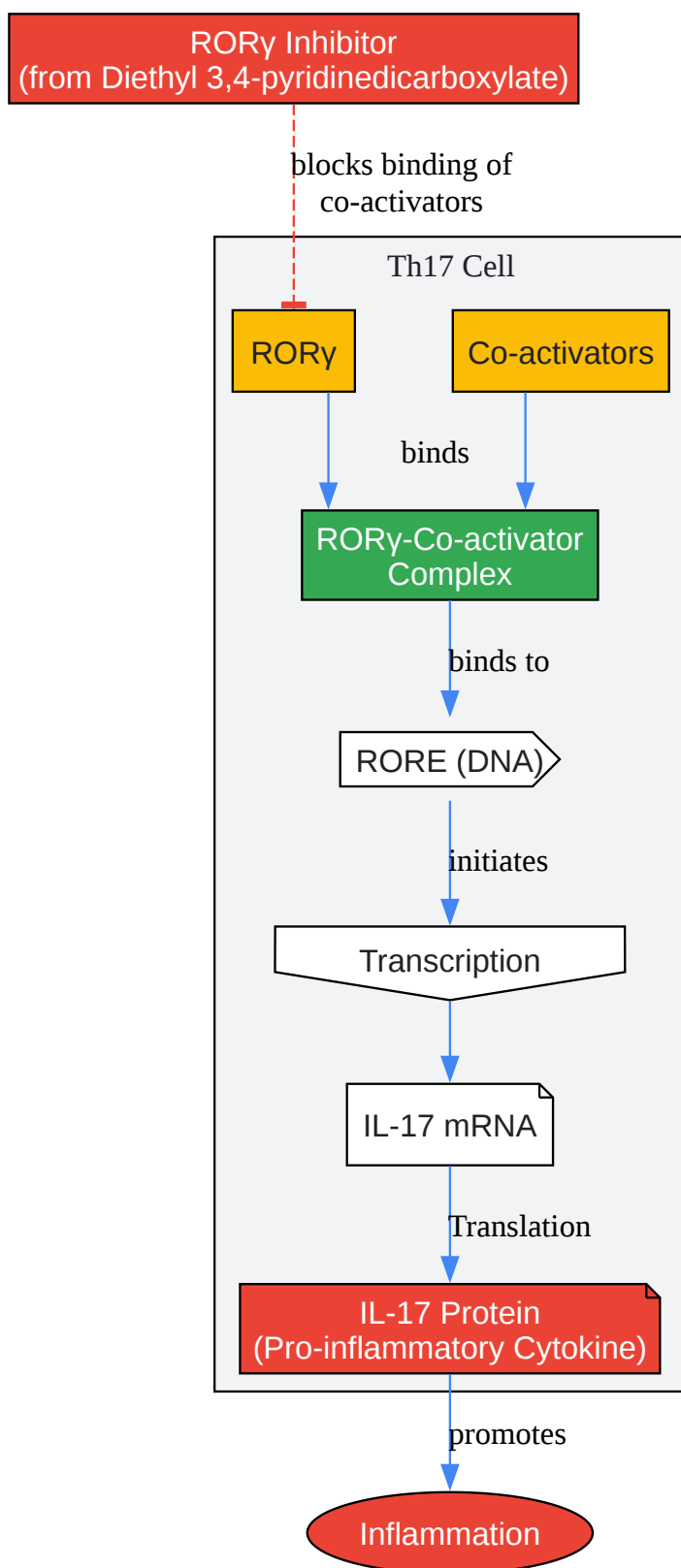
Applications in Drug Discovery: ROR γ Inhibitors

A significant application of diethyl 3,4-pyridinedicarboxylate is its use as a key intermediate in the synthesis of Retinoic acid-related Orphan Receptor gamma (ROR γ) inhibitors.[3] ROR γ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases.[4][5] By inhibiting ROR γ , the pro-inflammatory cascade driven by Th17 cells and their cytokines, such as IL-17, can be suppressed.[5][6] This makes ROR γ an attractive therapeutic target for conditions like rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.[3]

The ROR γ Signaling Pathway and Inhibition

The ROR γ signaling pathway is integral to the inflammatory response mediated by Th17 cells. ROR γ , upon activation, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines like IL-17A and IL-17F. ROR γ inhibitors, synthesized from precursors such as diethyl 3,4-pyridinedicarboxylate, function by binding to the ligand-binding domain of the ROR γ receptor. This binding event prevents the recruitment of co-activators necessary for transcriptional activation, thereby blocking the expression of pro-inflammatory genes.

Simplified ROR γ Signaling Pathway and Point of Inhibition



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